1,2,3,4-Tetrahydro-2-naphthol
Overview
Description
It is a clear light yellow to slightly brownish viscous liquid that may darken upon storage . This compound is a derivative of naphthalene and is known for its unique chemical properties and applications in various fields.
Mechanism of Action
Target of Action
The primary targets of 1,2,3,4-Tetrahydro-2-naphthol are the liver and kidneys . It has been observed that these organs are the primary sites of toxicity for this compound . Additionally, it can also target the respiratory tract when inhaled .
Mode of Action
The metabolite of this compound, known as 2-tetralol, is responsible for some of its observed effects . For instance, 2-tetralol is held responsible for the formation of cataracts . The observed toxicity to the erythrocytes could be caused by a mechanism similar to that found with naphthalene . During the metabolism of naphthalene, reactive oxygen species can be formed which cause lipid peroxidation in the erythrocyte membranes and thereby initiate their destruction .
Biochemical Pathways
The biochemical degradation pathways of this compound were studied with naphthalene-degrading cultures and revealed that 2-naphthoic acid is a central metabolite . The ring system is reduced prior to ring cleavage generating 5,6,7,8-tetrahydro-2-naphthoic acid .
Pharmacokinetics
In terms of pharmacokinetics, this compound is rapidly absorbed after oral administration in rats . The half-time was in the range of 30 to 100 minutes . After 23 hours, only traces of the compound were detectable in blood . In the low and medium dose groups, elimination was almost complete after 6 hours .
Result of Action
The molecular and cellular effects of this compound’s action include mucosal irritation, headaches, nausea, vomiting, lacrimation, and restlessness in humans upon inhalation exposure . It can also induce the formation of cataracts . After occlusive application, it is irritating to the skin and produces mild transient irritation of the eyes .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-2-naphthol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with aryl sulfotransferase IV, an enzyme involved in the sulfation of phenolic compounds . This interaction suggests that this compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of sulfotransferases and potentially affecting the metabolism of other phenolic compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to some extent. It has been reported that the metabolite of this compound, 2-tetralol, is responsible for the formation of cataracts in animal models . Additionally, this compound has been shown to exhibit toxicity to erythrocytes, potentially through mechanisms similar to those observed with naphthalene . These effects highlight the compound’s impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound is known to interact with enzymes such as aryl sulfotransferase IV, potentially inhibiting or activating their activity . Additionally, the formation of reactive oxygen species during the metabolism of this compound can lead to lipid peroxidation in erythrocyte membranes, resulting in cellular damage . These molecular interactions contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound may darken upon storage, indicating potential degradation . Long-term exposure to the compound has been associated with the formation of cataracts and toxicity to erythrocytes, suggesting that its effects may persist and accumulate over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For example, doses of 135 mg/kg body weight per day have been associated with developmental toxicity in rats, including decreased crown-rump length and increased incidence of knotty ribs . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized to 2-tetralol, which is held responsible for some of its toxic effects . Additionally, the metabolism of this compound can lead to the formation of reactive oxygen species, contributing to lipid peroxidation and cellular damage . These metabolic pathways play a crucial role in determining the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its activity and effects on cellular function. Studies have shown that this compound can be rapidly absorbed and distributed in animal models, with the liver and kidneys being primary target organs . This distribution pattern is essential for understanding the compound’s overall impact on biological systems.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the formation of reactive oxygen species during the metabolism of this compound can lead to lipid peroxidation in erythrocyte membranes, indicating its localization within cellular membranes . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-2-naphthol can be synthesized from 2-Naphthol through hydrogenation. The process involves the reduction of 2-Naphthol in the presence of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions . The reaction typically proceeds as follows:
C10H7OH+H2→C10H12O
Industrial Production Methods
In industrial settings, the production of this compound involves the catalytic hydrogenation of 2-Naphthol using a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity, with temperatures ranging from 100°C to 200°C and pressures between 10 to 50 atmospheres .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-naphthol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydro-2-naphthalenone.
Reduction: 1,2,3,4-Tetrahydro-2-naphthalenol.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-2-naphthol has several applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-2-naphthol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1-naphthol: This compound is a structural isomer with the hydroxyl group located at a different position on the naphthalene ring.
2-Naphthol: A precursor to this compound, it differs in its chemical reactivity and applications.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific chemical properties and its applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQYZECMEPOAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870589 | |
Record name | 2-Hydroxytetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | Tetralol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3116 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
140 °C @ 12 MM HG | |
Record name | 2-HYDROXYTETRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
530-91-6 | |
Record name | 1,2,3,4-Tetrahydro-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxytetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetralol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetralol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxytetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYTETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AE2V413JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-HYDROXYTETRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
15.5 °C | |
Record name | 2-HYDROXYTETRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3,4-Tetrahydro-2-naphthol?
A1: this compound has the molecular formula C10H12O and a molecular weight of 148.20 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: This compound can be characterized using various spectroscopic techniques:
- NMR Spectroscopy: 1H and 13C NMR can provide detailed information on the compound's structure, including the position of hydrogen and carbon atoms. [, ]
- FT-IR Spectroscopy: This technique helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum. [, ]
Q3: What are common starting materials for synthesizing this compound?
A3: Researchers have explored several synthetic routes:
- Birch Reduction: This method utilizes 2-acetyl-5,8-dimethoxynaphthalene and involves a metal-ammonia reduction to yield the desired compound. []
- From 1,2,3,4-tetrahydronaphthalen-2-yl acetate: This approach involves OsO4 oxidation of the acetate followed by acetylation to produce pentaacetates, which can be further transformed into this compound. []
Q4: Can you elaborate on the reaction of this compound with formaldehyde?
A4: The reaction of trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol (a derivative of this compound) with formaldehyde yields a complex heterocyclic compound: 5,6,r-6a,c-9a,14,15,t-15a,t-18a-octahydro-9,18-methanodinaphtho[1,2-d : 1′,2′-i][1,6,3,8]dioxadiazecine. []
Q5: Does this compound exhibit any catalytic properties?
A5: While this compound is primarily recognized as a synthetic intermediate, its derivatives, specifically enantiomerically pure cis- and trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, have shown potential as chiral catalysts in organic synthesis. []
Q6: What are the applications of this compound in organic synthesis?
A6: This compound serves as a crucial building block, particularly in synthesizing anthracyclines, a class of molecules with antitumor properties. Several research papers highlight its role in the synthesis of specific anthracycline intermediates. [, , , , , , , , , , , ]
Q7: What is the significance of asymmetric synthesis in the context of this compound?
A7: Asymmetric synthesis is crucial in producing enantiomerically pure forms of this compound, particularly the (R)-enantiomer. This is especially relevant for its application in synthesizing optically active anthracyclines, where the stereochemistry significantly impacts biological activity. [, , , , , , , , , ]
Q8: What methods are employed for the asymmetric synthesis of (R)-(-)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol?
A8: Researchers have explored various strategies for the asymmetric synthesis:
- Bromolactonization: This approach utilizes optically active acetals derived from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene and (R,R)-N,N:N′,N′-tetraalkyltartaramide, leading to bromo lactones, which can be further converted to the desired (R)-enantiomer. []
- Chiral Dienone Approach: This method employs a multi-step synthesis starting from 8-Benzyloxy-5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid and involves the enantioselective cyclization of an intermediate amide. []
- Use of 1-trimethylsilylbuta-2,3-diene: This strategy involves a highly diastereoselective reaction of the diene with a chiral acetal, ultimately leading to the synthesis of the (R)-enantiomer. []
Q9: Can you provide details on the benzovesamicol analogs derived from this compound and their relevance to Alzheimer's disease?
A9: Derivatives of this compound, such as (2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol [] and (2RS,3RS)-5-amino-3-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydronaphthalen-2-ol [], are used as precursors for benzovesamicol analogs. These analogs are being investigated for their potential as diagnostic tools for Alzheimer's disease due to their ability to bind to the vesicular acetylcholine transporter (VAChT). [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.